molecular formula C15H9N3O5S2 B12606825 2-Cyano-1,3-benzothiazol-6-yl 4-methyl-2-nitrobenzene-1-sulfonate CAS No. 918400-79-0

2-Cyano-1,3-benzothiazol-6-yl 4-methyl-2-nitrobenzene-1-sulfonate

Cat. No.: B12606825
CAS No.: 918400-79-0
M. Wt: 375.4 g/mol
InChI Key: PDNRCPBJTZJBQJ-UHFFFAOYSA-N
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Description

2-Cyano-1,3-benzothiazol-6-yl 4-methyl-2-nitrobenzene-1-sulfonate is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-1,3-benzothiazol-6-yl 4-methyl-2-nitrobenzene-1-sulfonate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring. The cyano group can be introduced through a nucleophilic substitution reaction using cyanide sources. The nitro and sulfonate groups are usually introduced through nitration and sulfonation reactions, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-1,3-benzothiazol-6-yl 4-methyl-2-nitrobenzene-1-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the sulfur atom can produce sulfoxides or sulfones .

Scientific Research Applications

2-Cyano-1,3-benzothiazol-6-yl 4-methyl-2-nitrobenzene-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Cyano-1,3-benzothiazol-6-yl 4-methyl-2-nitrobenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The cyano and nitro groups can participate in electron transfer reactions, while the benzothiazole ring can interact with biological macromolecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-methylbenzothiazole
  • 2-(3,4-Dimethoxyphenyl)-6-(2-[18F]fluoroethoxy)benzothiazole
  • 2-(Benzothiazol-2-yl)-phenyl-β-D-galactopyranoside derivatives

Uniqueness

The combination of cyano, nitro, and sulfonate groups in a single molecule provides a versatile platform for chemical modifications and biological interactions .

Properties

CAS No.

918400-79-0

Molecular Formula

C15H9N3O5S2

Molecular Weight

375.4 g/mol

IUPAC Name

(2-cyano-1,3-benzothiazol-6-yl) 4-methyl-2-nitrobenzenesulfonate

InChI

InChI=1S/C15H9N3O5S2/c1-9-2-5-14(12(6-9)18(19)20)25(21,22)23-10-3-4-11-13(7-10)24-15(8-16)17-11/h2-7H,1H3

InChI Key

PDNRCPBJTZJBQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)N=C(S3)C#N)[N+](=O)[O-]

Origin of Product

United States

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